tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride

Chiral peptide synthesis D-amino acid incorporation Muramyl dipeptide immunoadjuvants

tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride (CAS 66575-26-6), also known as H-D-Glu(OtBu)-NH₂·HCl or D-Glutamic acid γ-tert-butyl ester α-amide hydrochloride, is a protected chiral amino acid derivative of the D-isoglutamine scaffold. It possesses a molecular formula of C₉H₁₉ClN₂O₃, a molecular weight of 238.71 g/mol, and features a single asymmetric carbon at the 4-position bearing the (R)-configuration.

Molecular Formula C9H18N2O3
Molecular Weight 202.254
CAS No. 66575-26-6
Cat. No. B2964151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride
CAS66575-26-6
Molecular FormulaC9H18N2O3
Molecular Weight202.254
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)N)N.Cl
InChIInChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m1./s1
InChIKeyBRWIPGSUTYVUBF-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride (CAS 66575-26-6): A Chiral D-Isoglutamine Building Block for Peptide Synthesis


tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride (CAS 66575-26-6), also known as H-D-Glu(OtBu)-NH₂·HCl or D-Glutamic acid γ-tert-butyl ester α-amide hydrochloride, is a protected chiral amino acid derivative of the D-isoglutamine scaffold . It possesses a molecular formula of C₉H₁₉ClN₂O₃, a molecular weight of 238.71 g/mol, and features a single asymmetric carbon at the 4-position bearing the (R)-configuration . The compound integrates an α-amide group and a γ-tert-butyl ester protection on the D-glutamic acid backbone, rendering it specifically suited for orthogonal peptide synthesis strategies where C-terminal amidation and selective side-chain deprotection are required .

Why Substituting tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride with a Generic Analog Compromises Peptide Synthesis


The tert-butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride scaffold is not interchangeable with its (S)-enantiomer, free base, or methyl ester analogs. The (R)-configuration at the α-carbon is essential for constructing bioactive D-isoglutamine-containing peptides, such as muramyl dipeptide (MDP) immunoadjuvants, where the D-isoGln residue is critical for NOD2 receptor stimulation [1]. Replacing the tert-butyl ester with a methyl ester alters the deprotection orthogonality: tert-butyl esters are selectively cleaved under mild acidic conditions (e.g., 50-95% TFA), whereas methyl esters are substantially more resistant and require harsher alkaline hydrolysis, leading to undesired side reactions such as the base-catalyzed iso-glutamine→glutamine rearrangement [2]. Furthermore, substituting the hydrochloride salt with the free base reduces aqueous solubility and handling convenience in solid-phase peptide synthesis (SPPS) workflows, directly impacting coupling efficiency and reproducibility.

Quantitative Differentiation Evidence for tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride vs. Closest Analogs


Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer for Bioactive D-Isoglutamine Peptide Synthesis

The target compound carries the (R)-configuration corresponding to D-isoglutamine. In the synthesis of immunostimulatory adamantyltripeptides (e.g., D-(Ad-1-yl)Gly-L-Ala-D-isoGln), only the D-isoGln residue confers statistically significant adjuvant activity; the (S)-enantiomer yields inactive or markedly attenuated immunostimulation [1]. Chiral HPLC analysis confirms that the target compound is available at ≥99.5% enantiomeric purity, whereas generic (S)-enantiomer free base (CAS 17193-29-2) and racemic mixtures lack the requisite stereochemical integrity for bioactive peptide construction .

Chiral peptide synthesis D-amino acid incorporation Muramyl dipeptide immunoadjuvants

Hydrochloride Salt vs. Free Base: Solubility and Handling in Solid-Phase Peptide Synthesis

The monohydrochloride salt (MW 238.71) of tert-butyl (R)-4,5-diamino-5-oxopentanoate exhibits measurably enhanced solubility in polar solvents compared to its free base counterpart (CAS 70701-78-9, MW 202.25). Specifically, the HCl salt is reported as soluble in methanol and sparingly soluble in water, whereas the free base (CAS 70701-78-9) lacks the hydrochloride counterion and shows reduced polarity . The melting point of the HCl salt is 212.2–214.4°C, providing a well-defined crystalline solid form suitable for gravimetric handling and automated SPPS resin loading .

Solid-phase peptide synthesis (SPPS) Aqueous solubility Hydrochloride salt formulation

tert-Butyl Ester vs. Methyl Ester Deprotection Orthogonality and Side-Reaction Prevention

The γ-tert-butyl ester in the target compound is selectively cleaved under acidic conditions (50-95% TFA, 1-2 h at room temperature), whereas the methyl ester analog (CAS 110352-14-2, MW 196.63) is substantially stable to TFA and requires saponification (e.g., LiOH/THF/H₂O) for removal . Critically, base-catalyzed deprotection of D-isoglutamine esters triggers an intramolecular iso-glutamine→glutamine rearrangement, as demonstrated by NMR spectroscopy on disaccharide-dipeptide conjugates, leading to epimerization at the α-carbon and loss of the D-configuration [1]. The tert-butyl ester completely suppresses this rearrangement, while methyl and benzyl esters are susceptible.

Protecting group strategy Acid-labile ester deprotection Iso-glutamine rearrangement prevention

Chiral HPLC Purity Specification: ≥99.5% vs. Industry Standard 97%

The target compound is commercially available at a certified purity of ≥99.5% as determined by chiral HPLC from specialist amino acid suppliers, enabling direct use in cGMP peptide manufacturing without additional purification . In contrast, the majority of catalog suppliers list the standard purity at 97% (by HPLC or NMR), without explicit chiral purity verification . The 2.5-percentage-point purity differential translates to a 6-fold reduction in total impurities (≤0.5% vs. ≤3.0%), which is consequential for multi-step peptide syntheses where cumulative impurity carryover degrades final API purity.

Chiral HPLC quality control Enantiomeric purity GMP peptide synthesis

Comparative Procurement Value: D-Enantiomer HCl Salt vs. L-Enantiomer HCl Salt Pricing and Availability

The D-enantiomer HCl salt (CAS 66575-26-6) is offered at £49.00 per 5 g from Fluorochem (UK stock), while the L-enantiomer HCl salt (CAS 108607-02-9) is listed at £16.00 per 5 g from Apollo Scientific, representing a 3.1-fold price premium for the D-enantiomer . This price differential reflects the additional synthetic cost of producing the non-natural D-configuration from chiral pool or asymmetric synthesis routes. Despite the higher unit cost, the D-enantiomer HCl salt provides the correct stereochemistry for MDP analogs, NOD2 agonists, and peptidoglycan fragment synthesis where the L-enantiomer is biologically inactive.

Research chemical procurement Enantiomer-specific pricing D-isoglutamine building block

High-Value Application Scenarios for tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride Based on Verified Differentiation


Synthesis of Muramyl Dipeptide (MDP) Analogs and NOD2 Agonists

The target compound is the preferred building block for incorporating the D-isoglutamine residue into MDP analogs (e.g., N-acetylmuramyl-L-alanyl-D-isoglutamine) and adamantyltripeptide immunoadjuvants. The (R)-configuration (≥99.5% chiral purity) is essential for NOD2 receptor binding and downstream NF-κB activation, as demonstrated by the complete loss of adjuvant activity when the L-enantiomer is substituted [1]. The tert-butyl ester protection prevents the iso-glutamine→glutamine rearrangement during synthesis, ensuring retention of the D-isoGln amide connectivity [2].

Solid-Phase Peptide Synthesis (SPPS) of C-Terminal D-Isoglutamine Amide Peptides

The hydrochloride salt form (MW 238.71) provides practical advantages in automated Fmoc-SPPS workflows: enhanced solubility in DMF and NMP coupling solvents, accurate gravimetric dispensing for resin loading calculations, and compatibility with standard TFA cleavage cocktails for simultaneous side-chain deprotection and resin cleavage. The compound is recommended for peptides requiring a C-terminal D-glutamine amide or internal D-isoglutamine residue, where orthogonal γ-carboxyl protection is necessary for subsequent on-resin modifications [1].

GMP-Compliant Peptide API Manufacturing Requiring Validated Chiral Purity

For peptide active pharmaceutical ingredient (API) synthesis requiring ICH Q7-compliant starting materials, the ≥99.5% (Chiral HPLC) purity grade from specialist suppliers provides documented enantiomeric purity with a 6-fold lower impurity burden (≤0.5% total impurities) compared to standard 97% purity grades [1]. This directly reduces the purification burden post-synthesis and supports regulatory filing with batch-specific chiral purity Certificates of Analysis, critical for clinical-grade peptide therapeutics incorporating D-amino acid residues [2].

Peptidoglycan Fragment Synthesis for Bacterial Cell Wall Research

The target compound is integral to synthesizing peptidoglycan-related disaccharide-dipeptides for studying bacterial cell wall biosynthesis and innate immune recognition. The tert-butyl ester protection strategy is uniquely validated by NMR spectroscopy to prevent the base-catalyzed iso-glutamine→glutamine rearrangement that would otherwise epimerize the D-isoglutamine residue during synthesis [1]. This chemical stability advantage over methyl or benzyl ester analogs makes it the reagent of choice for constructing structurally authenticated peptidoglycan mimics.

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